(4-(tert-Butoxy)-3-cyanophenyl)boronic acid
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Overview
Description
(4-(tert-Butoxy)-3-cyanophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyano group and a tert-butoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butoxy)-3-cyanophenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a cyano group and a tert-butoxy group. This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-(tert-Butoxy)-3-cyanophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.
Substitution: The cyano and tert-butoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(4-(tert-Butoxy)-3-cyanophenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the development of pharmaceuticals, where it serves as a building block for drug molecules.
Material Science: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (4-(tert-Butoxy)-3-cyanophenyl)boronic acid primarily involves its role as a boronic acid reagent in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in various synthetic pathways. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl ring and a boronic acid group.
3-Cyanophenylboronic Acid: Similar to (4-(tert-Butoxy)-3-cyanophenyl)boronic acid but lacks the tert-butoxy group.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of a cyano group.
Uniqueness
The presence of both a cyano group and a tert-butoxy group on the phenyl ring of this compound imparts unique electronic and steric properties, making it a valuable reagent for specific synthetic applications. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions.
Properties
IUPAC Name |
[3-cyano-4-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO3/c1-11(2,3)16-10-5-4-9(12(14)15)6-8(10)7-13/h4-6,14-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTXNIRKNWJPHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(C)(C)C)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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